3-Bromo-6-methoxy-2-methylaniline

Catalog No.
S764313
CAS No.
786596-55-2
M.F
C8H10BrNO
M. Wt
216.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-methoxy-2-methylaniline

CAS Number

786596-55-2

Product Name

3-Bromo-6-methoxy-2-methylaniline

IUPAC Name

3-bromo-6-methoxy-2-methylaniline

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

InChI

InChI=1S/C8H10BrNO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,10H2,1-2H3

InChI Key

WJJPTJUGEUOQPI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1N)OC)Br

Canonical SMILES

CC1=C(C=CC(=C1N)OC)Br

3-Bromo-6-methoxy-2-methylaniline is an organic compound with the molecular formula C8H10BrNOC_8H_{10}BrNO. It contains a bromine atom, a methoxy group, and a methyl group attached to an aniline structure. The presence of these substituents influences both the electronic properties and the reactivity of the molecule, making it a significant compound in various chemical applications. Its structural characteristics are defined by a benzene ring with a bromine atom at the meta position (3-position) and a methoxy group at the para position (6-position) relative to the amino group.

, including:

  • Suzuki-Miyaura Cross-Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling aryl halides with organoboron compounds, facilitated by palladium catalysts.
  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to diverse derivatives .
  • Electrophilic Aromatic Substitution: The methoxy group acts as an electron-donating substituent, enhancing electrophilic attack on the aromatic ring.

The biological activity of 3-bromo-6-methoxy-2-methylaniline has been explored in various studies. Compounds with similar structures have shown potential:

  • Antimicrobial Properties: Some derivatives exhibit antibacterial and antifungal activities, making them candidates for pharmaceutical development.
  • Cholinergic Activity: Similar compounds are known to act as intermediates in synthesizing cholinergic drugs that treat gastrointestinal diseases .

Several synthesis methods for 3-bromo-6-methoxy-2-methylaniline have been reported:

  • Nitration followed by Reduction: Starting from 2-methylaniline, nitration introduces a nitro group that can be reduced to an amino group.
  • Bromination of 6-Methoxy-2-methyl-aniline: Bromination can be achieved using bromine or brominating agents under controlled conditions to ensure selectivity at the 3-position.
  • Cross-Coupling Reactions: Utilizing Suzuki-Miyaura or other cross-coupling techniques with appropriate precursors can yield this compound efficiently.

3-Bromo-6-methoxy-2-methylaniline finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs due to its biological activity.
  • Organic Synthesis: The compound is used in creating more complex organic molecules through various coupling reactions.
  • Material Science: It may also have applications in developing organic electronic materials due to its electronic properties .

Interaction studies involving 3-bromo-6-methoxy-2-methylaniline focus on its reactivity and potential biological interactions:

  • Reactivity with Nucleophiles: Studies have shown that the compound reacts readily with nucleophiles, which is crucial for its application in synthesis.
  • Biological Interactions: Investigations into its interactions with biological targets suggest potential therapeutic roles, particularly in modulating neurotransmitter systems .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-bromo-6-methoxy-2-methylaniline, each exhibiting unique properties:

Compound NameFormulaKey Features
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineC10H14BBrNUsed in synthesizing cholinergic drugs; important for gastrointestinal treatments.
6-Bromo-3-methoxy-2-methylanilineC8H10BrNOSimilar substitution pattern; exhibits different reactivity due to position of substituents.
4-BromoanilineC6H6BrNA simpler analog lacking methoxy and methyl groups; used in dye synthesis.

The uniqueness of 3-bromo-6-methoxy-2-methylaniline lies in its specific arrangement of substituents that enhance its reactivity and biological potential compared to these similar compounds.

XLogP3

2.3

Wikipedia

3-Bromo-6-methoxy-2-methylaniline

Dates

Modify: 2023-08-15

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